(3S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC18637856
Molecular Formula: C19H26N2O6
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26N2O6 |
|---|---|
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | (3S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C19H26N2O6/c1-19(2,3)27-18(25)21-10-14(16(22)23)9-15(11-21)20-17(24)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23)/t14-,15+/m0/s1 |
| Standard InChI Key | MJAGAIZKHLVFJM-LSDHHAIUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Introduction
Molecular Structure and Physicochemical Properties
Structural Elucidation
The compound features a piperidine ring substituted at the 3- and 5-positions with carboxylic acid and benzyloxycarbonylamino groups, respectively. The tert-butoxycarbonyl group protects the piperidine nitrogen, while the benzyloxycarbonyl moiety shields the amino functionality. This dual protection strategy enables selective deprotection during multi-step syntheses, a hallmark of modern peptide chemistry .
The IUPAC name, (3S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid, reflects its stereochemistry and functional groups. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the spatial arrangement of substituents, critical for interactions with biological targets.
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 378.4 g/mol | |
| Purity | ≥97% | |
| Storage Conditions | -20°C, desiccated |
The compound’s solubility varies with solvent polarity, exhibiting moderate solubility in dimethyl sulfoxide (DMSO) and limited solubility in aqueous buffers . Its stability under acidic conditions facilitates Boc deprotection, while hydrogenolysis removes the Cbz group.
Synthesis and Preparation
Stepwise Synthetic Route
The synthesis involves three principal stages:
-
Piperidine Nitrogen Protection: Reaction with di-tert-butyl dicarbonate (BocO) in the presence of triethylamine yields the Boc-protected intermediate.
-
Amino Group Functionalization: Benzyl chloroformate (Cbz-Cl) introduces the Cbz group under basic conditions, ensuring regioselectivity.
-
Carboxylic Acid Introduction: Carboxylation via carbon dioxide insertion or carboxylating agents completes the synthesis.
Industrial-scale production employs continuous flow reactors to optimize yield and purity, though scalability challenges persist due to the compound’s stereochemical complexity.
Analytical Validation
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm chemical identity and purity (>97%) . Chiral stationary phases verify enantiomeric excess, ensuring compliance with pharmaceutical-grade standards.
Applications in Medicinal Chemistry
Peptide Synthesis
The compound serves as a building block for constrained peptidomimetics, mimicking secondary structures like β-turns. Its rigid piperidine scaffold stabilizes conformations inaccessible to linear peptides.
Prodrug Design
Boc and Cbz groups act as prodrug motifs, hydrolyzed in vivo to release active amines. This strategy improves bioavailability and reduces first-pass metabolism.
Comparison with Structural Analogs
Analog 1: (3S,5S)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic Acid
This pyrrolidine-based analog (PubChem CID: 69673205) substitutes piperidine with pyrrolidine and replaces Cbz with methoxycarbonyl . The smaller ring size alters conformational flexibility, impacting binding kinetics .
Analog 2: N-Boc-piperidine-4-carboxylic Acid
Lacking the Cbz group, this analog simplifies synthetic routes but forfeits dual protection versatility.
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